ethyl (3S)-3-amino-3-(furan-2-yl)propanoate ethyl (3S)-3-amino-3-(furan-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1027996-73-1
VCID: VC18253455
InChI: InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1
SMILES:
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

CAS No.: 1027996-73-1

Cat. No.: VC18253455

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate - 1027996-73-1

Specification

CAS No. 1027996-73-1
Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
IUPAC Name ethyl (3S)-3-amino-3-(furan-2-yl)propanoate
Standard InChI InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1
Standard InChI Key ZQCIVDVXCPAUEF-ZETCQYMHSA-N
Isomeric SMILES CCOC(=O)C[C@@H](C1=CC=CO1)N
Canonical SMILES CCOC(=O)CC(C1=CC=CO1)N

Introduction

Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is an organic compound characterized by its unique structural features, including an ethyl ester group and a furan ring. The presence of a chiral center at the third carbon, indicated by the (3S) configuration, contributes to its distinct biological activity and pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential interactions with biological targets.

Synthesis

The synthesis of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate typically involves several key steps, including condensation reactions and amination steps. Common reagents used in these reactions include sodium ethoxide as a base for condensation and various amines for amination steps. The reaction conditions, such as temperature and time, are optimized to maximize yield and purity.

Potential Applications

  • Medicinal Chemistry: The compound's ability to modulate enzyme activity and receptor binding suggests potential therapeutic applications.

  • Drug Development: Its unique structure and biological activity make it a candidate for further pharmacological research.

Comparison with Similar Compounds

Several compounds share structural similarities with ethyl (3S)-3-amino-3-(furan-2-yl)propanoate, including:

Compound NameMolecular FormulaKey Features
Methyl (3S)-3-amino-3-(furan-2-yl)propanoateSimilar structure but lacks an ethyl groupAntimicrobial and anticancer properties
Ethyl 4-(furan-2-carboxamido)butanoateContains a carboxamide group attached to furanDifferent electronic properties
Ethyl 3-amino-3-(thiophene-3-yl)propanoateFeatures a thiophene ring instead of a furanPotential anti-inflammatory effects

Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is distinguished by its specific chiral configuration at the third carbon combined with the presence of a furan ring, which enhances its biological activity and specificity toward certain targets compared to other structurally related compounds.

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